1-Phenyl-2-(3-tosylureido)ethyltosylcarbamate
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Overview
Description
1-Phenyl-2-(3-tosylureido)ethyltosylcarbamate is a complex organic compound with the molecular formula C21H20N2O6S2. It is known for its use as a proprietary color developer in thermal print paper, providing an alternative to bisphenol A (BPA) and phenolic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(3-tosylureido)ethyltosylcarbamate involves multiple steps, typically starting with the preparation of the tosylurea intermediate. This intermediate is then reacted with phenyl ethyl carbamate under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of temperature and pressure to ensure high yield and purity. The final product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(3-tosylureido)ethyltosylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted ureas and carbamates.
Scientific Research Applications
1-Phenyl-2-(3-tosylureido)ethyltosylcarbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a color developer in thermal print paper.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(3-tosylureido)ethyltosylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The pathways involved include nucleophilic aromatic substitution and Michael addition reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group structure.
2-Phenyl-2-butanol: A compound with a phenyl group attached to a butanol moiety.
Uniqueness
1-Phenyl-2-(3-tosylureido)ethyltosylcarbamate is unique due to its dual tosylurea and carbamate functionalities, which provide distinct chemical reactivity and applications. Unlike phenylacetone and 2-Phenyl-2-butanol, this compound is specifically designed for use as a color developer in thermal print paper, offering an alternative to BPA and phenolic compounds .
Properties
Molecular Formula |
C24H25N3O7S2 |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
[2-[(4-methylphenyl)sulfonylcarbamoylamino]-1-phenylethyl] N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C24H25N3O7S2/c1-17-8-12-20(13-9-17)35(30,31)26-23(28)25-16-22(19-6-4-3-5-7-19)34-24(29)27-36(32,33)21-14-10-18(2)11-15-21/h3-15,22H,16H2,1-2H3,(H,27,29)(H2,25,26,28) |
InChI Key |
KFMIKONJZNWMLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC(C2=CC=CC=C2)OC(=O)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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